N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a tetrazole moiety, and a methoxyphenyl group
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9OS/c1-28-14-9-7-12(8-10-14)20-17-22-15(21-16(19)23-17)11-29-18-24-25-26-27(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWXARLFZPZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a tetrazole compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
Table 1: Structural Features of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
| Feature | Description |
|---|---|
| Triazine Core | Six-membered ring with nitrogen atoms |
| Methoxy Group | Increases lipophilicity |
| Tetrazole Moiety | Associated with various pharmacological effects |
| Sulfanyl Group | Enhances reactivity |
Antimicrobial Activity
Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial properties. The presence of the tetrazole moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that derivatives of tetrazoles can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Properties
The compound has been evaluated for anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways effectively. The tetrazole moiety is often linked to anti-inflammatory activity, making this compound a candidate for further investigation in pain management therapies .
Antitumor Activity
Compounds with triazine structures have been reported to exhibit antitumor properties. The unique arrangement of functional groups in this compound may enhance its ability to interact with specific biological targets involved in cancer pathways .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Triazine Formation | Multi-step synthesis from precursors |
| Functional Group Addition | Sequential reactions for methoxy and sulfanyl groups |
| Tetrazole Cyclization | Incorporation through cyclization reactions |
Case Study 1: Antimicrobial Evaluation
In a study evaluating various tetrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated promising antimicrobial activity comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory properties of synthesized compounds similar to this compound. The study utilized carrageenan-induced paw edema models to assess efficacy. Notably, certain derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and tetrazole-containing molecules. Examples include:
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
Uniqueness
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research .
Biological Activity
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that integrates a triazine core with a methoxyphenyl group and a tetrazole moiety. This unique structure positions it as a candidate for diverse biological activities, including antimicrobial and antitumor properties.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is 2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine. The presence of the methoxy group enhances lipophilicity, potentially influencing the compound's biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrazole moiety is often associated with anti-inflammatory and analgesic properties. Preliminary studies suggest that the compound can modulate enzyme or receptor activity involved in various disease pathways.
Antimicrobial Activity
Research indicates that compounds with triazine rings often exhibit significant antimicrobial activity. The unique structural features of this compound may enhance its effectiveness against various pathogens:
| Activity | Target Pathogen | Mechanism |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Disruption of cell wall synthesis |
| Antifungal | Candida species | Inhibition of ergosterol synthesis |
| Antiviral | HSV-1 | Inhibition of viral replication |
Antitumor Activity
The compound has also shown promise in antitumor studies. Various derivatives of triazines have demonstrated cytotoxic effects against cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 (epidermoid) | 2.0 | Significant cytotoxicity |
| MCF7 (breast cancer) | 1.8 | Induction of apoptosis |
| HeLa (cervical) | 3.5 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazines showed effective inhibition against various bacterial strains. The compound's structural components were crucial in enhancing its antimicrobial potency .
- Antitumor Mechanism Investigation : Research indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in significant tumor regression compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
